1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-4-29-20-13-19(22-14(2)23-20)24-15-8-10-16(11-9-15)25-21(27)26-17-6-5-7-18(12-17)28-3/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXZTPZEWCXPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 376.44 g/mol. The structure includes a urea linkage and a pyrimidine moiety, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3 |
| Molecular Weight | 376.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes and receptors. This interaction can inhibit their activity, thereby modulating critical signaling pathways involved in cell proliferation and survival. The presence of the ethoxy and methoxy groups enhances its binding affinity and metabolic stability compared to similar compounds.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Properties
Preliminary studies suggest that this compound also possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be around 125 µg/mL, indicating moderate antibacterial efficacy.
Case Studies
- Antitumor Efficacy in Mice Models : A study conducted on mice implanted with human breast cancer cells demonstrated that treatment with the compound significantly reduced tumor size compared to control groups. The observed reduction was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.
- Inhibition of Bacterial Growth : In another study, the compound was tested against clinical isolates of E. coli and S. aureus. Results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as an alternative therapeutic agent for bacterial infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Chlorophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)urea | Chlorophenyl instead of methoxy | Varying antitumor activity |
| 1-(3-Bromophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)urea | Bromophenyl group | Reduced antibacterial activity |
| 1-(4-Methoxyphenyl)-3-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea | Methoxy substituent | Enhanced solubility but lower efficacy |
Comparison with Similar Compounds
Pyrimidine-Based Ureas
1-(3-Methoxyphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9l)
- Substituents : 3-Methoxyphenyl; thiazole-piperazinylmethyl group.
- Molecular Weight : 424.3 g/mol (ESI-MS: [M+H]+ = 424.3).
- Key Differences : Replaces the pyrimidine-ethyl group with a thiazole-piperazinylmethyl system.
- Activity : Likely targets kinase pathways, as seen in related urea-based kinase inhibitors .
1-(3-Methoxyphenyl)-3-(4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)urea (10d)
- Substituents : 3-Methoxyphenyl; pyrrolopyrimidine core.
- Molecular Weight : 374.09 g/mol (LC/MS: [M+H]+ = 374.09).
- Key Differences : Pyrrolopyrimidine core instead of ethoxy-methylpyrimidine.
- Activity : Demonstrated potent LIM kinase inhibition (IC₅₀ < 100 nM) due to enhanced π-π stacking with the pyrrolopyrimidine system .
Thiazole- and Piperazine-Modified Ureas
1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l) Substituents: 3-Methoxyphenyl; hydrazinyl-oxoethyl-piperazinyl-thiazole. Molecular Weight: ~496.3 g/mol (ESI-MS: [M+H]+ = 496.3). Synthesis Yield: 85.2%, comparable to other analogs in .
1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea Substituents: 3-Chlorophenyl; pyrrolidinyl-pyrimidine. Key Differences: Chlorophenyl group and pyrrolidinyl substitution on pyrimidine, which may alter binding affinity and selectivity .
Key Observations
Substituent Impact :
- Electron-donating groups (e.g., methoxy) on the aryl rings improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
- Bulky substituents (e.g., trifluoromethyl in 11m ) may reduce bioavailability but enhance target selectivity .
Urea Linkage: The urea moiety is conserved across analogs, serving as a hydrogen-bond donor/acceptor for target binding .
Pyrimidine vs. Thiazole Cores :
- Pyrimidine-based compounds (e.g., target compound) may exhibit better kinase inhibition due to planar aromaticity, while thiazole derivatives (e.g., 9l ) favor interactions with enzymes requiring flexible side chains .
Q & A
Q. What computational tools predict binding modes and guide lead optimization?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to FGFR1 (PDB: 3TT0) for 100 ns using AMBER. Identify key residues (e.g., Glu562) stabilizing the urea moiety .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., ethoxy → cyclopropoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
